molecular formula C19H22Cl3NO B14735081 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride CAS No. 6275-49-6

1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride

Cat. No.: B14735081
CAS No.: 6275-49-6
M. Wt: 386.7 g/mol
InChI Key: XDVQDCOJPXUWDF-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-chlorophenyl groups, a piperidine ring, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride is unique due to its specific structure, which combines the properties of chlorophenyl groups and a piperidine ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

6275-49-6

Molecular Formula

C19H22Cl3NO

Molecular Weight

386.7 g/mol

IUPAC Name

1,2-bis(4-chlorophenyl)-2-piperidin-1-ylethanol;hydrochloride

InChI

InChI=1S/C19H21Cl2NO.ClH/c20-16-8-4-14(5-9-16)18(22-12-2-1-3-13-22)19(23)15-6-10-17(21)11-7-15;/h4-11,18-19,23H,1-3,12-13H2;1H

InChI Key

XDVQDCOJPXUWDF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)O.Cl

Origin of Product

United States

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